molecular formula C15H13N3O5 B174567 3,5-dinitro-N-(2-phenylethyl)benzamide CAS No. 14401-99-1

3,5-dinitro-N-(2-phenylethyl)benzamide

Cat. No. B174567
CAS RN: 14401-99-1
M. Wt: 315.28 g/mol
InChI Key: ZHEGDYUOFFUWED-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(2-phenylethyl)benzamide is a chiral derivatizing agent, which is employed for derivatizing enantiomers into diastereoisomers . It is an organic compound, which can effectively inhibit the replications of the Hepatitis C virus (HCV) and other viral infections .


Synthesis Analysis

The single enantiomer of 3,5-dinitro-N-(2-phenylethyl)benzamide was synthesized from commercially available ®-(+)-a-methylbenzylamine in two steps with an 85% yield . The product-rich fractions were pooled and concentrated to give 2.00 g (86% yield) of the title compound as a dark gold oily solid .


Molecular Structure Analysis

The molecular formula of 3,5-dinitro-N-(2-phenylethyl)benzamide is C15H13N3O5 . The molecular weight is 315.28 . The SMILES string representation is CC@@Hc1cc(cc(c1)N+[O-])N+[O-])c2ccccc2 .


Chemical Reactions Analysis

The 1H NMR spectra of the crude material indicated complete conversion of the starting amide to the desired product, but the presence of multiple aromatic by-products .


Physical And Chemical Properties Analysis

The compound is a dark gold oily solid . It has a melting point of 79–81 °C . The optical activity is [α]27.6 +22.91 (c 0.965 g/100 mL, CHCl3; T 27.6 °C) .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, or clothing .

Relevant Papers Relevant papers related to 3,5-dinitro-N-(2-phenylethyl)benzamide can be found at the following links .

properties

IUPAC Name

3,5-dinitro-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c19-15(16-7-6-11-4-2-1-3-5-11)12-8-13(17(20)21)10-14(9-12)18(22)23/h1-5,8-10H,6-7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGDYUOFFUWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325815
Record name 3,5-Dinitro-N-(2-phenylethyl)benzamide
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Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dinitro-N-(2-phenylethyl)benzamide

CAS RN

14401-99-1
Record name 3,5-Dinitro-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 519086
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC519086
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Record name 3,5-Dinitro-N-(2-phenylethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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